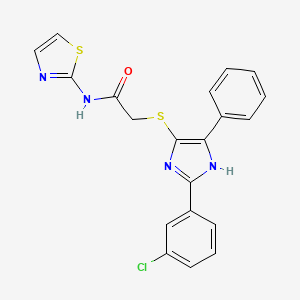

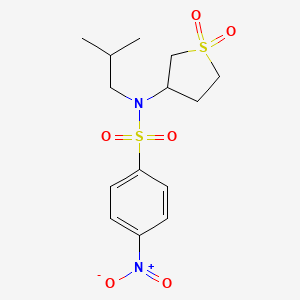

![molecular formula C21H15ClN2O3S B2608095 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide CAS No. 424793-13-5](/img/structure/B2608095.png)

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide” is a compound that has been studied for its potential biological properties . It’s a type of hydrazonylsulfone, which are known for their potential as optical materials and for their biological potential .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The compound crystallizes with two independent but similar amino tautomers in the asymmetric units . In the most stable motif of the supramolecular arrangement, the molecules of the asymmetric unit are connected by classical N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and several face-to-face, offset π···π interactions .Chemical Reactions Analysis

The compound is part of the hydrazonylsulfones family, which have been studied for their potential as optical materials and for their biological potential . The compound’s reactions involve classical N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and several face-to-face, offset π···π interactions .Scientific Research Applications

Occurrence and Behavior in Aquatic Environments

Environmental Presence and Risks of Benzothiazoles : Benzothiazoles, including derivatives used in pharmaceuticals and personal care products, have been detected in aquatic environments. These compounds, due to their widespread use, pose potential environmental risks, including acting as weak endocrine disruptors. Their presence in water bodies is a concern due to their persistence and bioaccumulation potential. Research has highlighted the need for further study into the environmental fate, behavior, and potential health impacts of these compounds (Haman et al., 2015).

Biomedical Applications

Therapeutic Potential of Benzothiazoles : Benzothiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, analgesic, and anti-inflammatory properties. Some derivatives are explored for antitumor activities, showing the versatility of the benzothiazole scaffold in drug development. This review underscores the increasing importance of benzothiazole derivatives in pharmaceutical research, highlighting their potential as chemotherapeutic agents (Kamal et al., 2015).

Benzothiazoles in Medicinal Chemistry : The diverse pharmacological activities of benzothiazole and its derivatives are well-documented, with several compounds being clinically used for treating various diseases. The structural simplicity and pharmacological versatility of benzothiazoles make them significant in the search for new therapeutic agents, particularly as anticancer and antimicrobial agents (Keri et al., 2015).

Environmental Toxicology and Treatment

Environmental Impact and Treatment Strategies : Studies on compounds like acetaminophen, which share functional groups with the compound of interest, provide insights into environmental toxicity and treatment strategies. Advanced oxidation processes (AOPs) are effective in breaking down these compounds into less harmful by-products, highlighting the need for effective wastewater treatment technologies to mitigate environmental impact (Qutob et al., 2022).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, benzothiazole derivatives have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

Future Directions

Properties

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O3S/c22-13-5-8-15(9-6-13)27-12-20(26)23-14-7-10-16(18(25)11-14)21-24-17-3-1-2-4-19(17)28-21/h1-11,25H,12H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDSRTKBGHJMJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

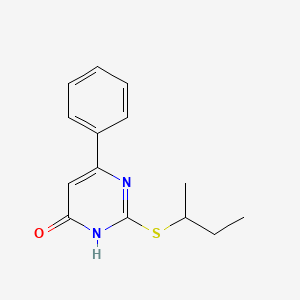

![4-(Sec-butyl)-2-[(dimethylamino)methyl]benzenol](/img/structure/B2608014.png)

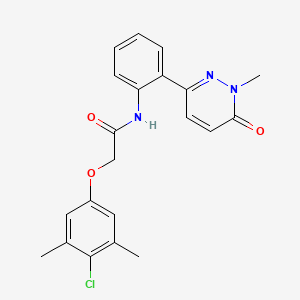

![N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2608016.png)

![6-Pyridin-3-ylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2608019.png)

![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one](/img/structure/B2608020.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2608023.png)

![4,7-Bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B2608026.png)

![1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(2-phenoxyethyl)urea](/img/structure/B2608027.png)